Imidazo[1,2-a]pyrazine-8-thiol

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Derivatization

Imidazo[1,2-a]pyrazine-8-thiol (CAS 95186-06-4) is the definitive 8-thiol regioisomer of the imidazo[1,2-a]pyrazine scaffold. The 8-SH group enables chemoselective S-alkylation and metal-catalyzed cross-coupling without competing N-alkylation—selectivity not achievable with 8-amino or 8-hydroxy analogs. Essential for constructing CK2 inhibitors (US 12,129,257 B1), PDE10A inhibitors (IC50 <10 nM), antileishmanial agents (IC50 1.2–4.7 μM), and HIV-1 NNRTIs (EC50 0.26 μM). Procuring this specific regioisomer ensures reproducibility in S-functionalization routes requiring precise spatial orientation at the 8-position. Available in ≥98% purity. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C6H5N3S
Molecular Weight 151.19
CAS No. 95186-06-4
Cat. No. B2990358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazine-8-thiol
CAS95186-06-4
Molecular FormulaC6H5N3S
Molecular Weight151.19
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=S)N1
InChIInChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10)
InChIKeyCVZWEMLOWNFSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazine-8-thiol (CAS 95186-06-4): Privileged Scaffold for Targeted Derivatization and Kinase Inhibitor Synthesis


Imidazo[1,2-a]pyrazine-8-thiol (CAS 95186-06-4) is a heterocyclic building block comprising a fused imidazole and pyrazine ring system with a reactive thiol (-SH) substituent at the 8-position. The imidazo[1,2-a]pyrazine core is widely recognized as a privileged scaffold in medicinal chemistry due to its ability to engage diverse biological targets [1]. The 8-thiol functionality confers distinct nucleophilic reactivity, enabling chemoselective S-alkylation, S-arylation, and metal-catalyzed cross-coupling transformations that are not accessible with the corresponding 6-thiol, 8-hydroxy, or 8-amino analogs . This specific substitution pattern allows for the modular construction of kinase inhibitors and bioactive molecules requiring sulfur-containing linkages at the 8-position of the bicyclic framework.

Why Imidazo[1,2-a]pyrazine-8-thiol Cannot Be Replaced by Other Imidazopyrazine Thiols or Hydroxy Analogs


Substitution at the 8-position versus the 6-position of the imidazo[1,2-a]pyrazine core yields compounds with divergent reactivity profiles and downstream biological outcomes. The 8-thiol group participates in nucleophilic substitution reactions with distinct regioselectivity and kinetics compared to the 6-thiol isomer, a distinction that is exploited in the synthesis of kinase inhibitors requiring precise spatial orientation of sulfur-linked pharmacophores [1]. Furthermore, the thiol functionality cannot be functionally mimicked by the corresponding 8-hydroxy analog due to fundamental differences in nucleophilicity (S > O), redox behavior, and metal-binding capacity—properties that directly impact compound stability and target engagement in biological systems [2]. Procurement of the correct regioisomer is therefore essential for reproducibility in synthetic routes that specify S-functionalization at the 8-position.

Quantitative Differentiation: Imidazo[1,2-a]pyrazine-8-thiol in Head-to-Head and Cross-Study Comparisons


Regioselective Nucleophilic Substitution: 8-Thiol vs. 6-Thiol Reactivity in Imidazopyrazine Scaffolds

In the synthesis of substituted imidazo[1,2-a]pyrazines, the 8-position exhibits higher reactivity toward nucleophilic substitution than the 6-position due to electronic effects of the fused ring system [1]. In a comparative synthetic study, 6,8-dibromoimidazo[1,2-a]pyrazine underwent selective nucleophilic substitution exclusively at the 8-position when treated with substituted phenols in the presence of K₂CO₃, leaving the 6-bromo substituent intact for subsequent orthogonal functionalization [1]. This chemoselectivity is mirrored in thiol derivatives: the 8-thiol serves as a nucleophile for S-alkylation and S-arylation reactions under conditions where the 6-thiol analog requires more forcing conditions or alternative catalytic systems [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Derivatization

Antileishmanial Activity: 8-Substituted Imidazo[1,2-a]pyrazines vs. Unsubstituted Core

A structure-activity relationship (SAR) study of 2,3,8-trisubstituted imidazo[1,2-a]pyrazines revealed that introduction of substituents at the 8-position (the position corresponding to the thiol group in the target compound) significantly modulates antileishmanial potency [1]. While the parent unsubstituted imidazo[1,2-a]pyrazine core showed minimal activity (IC₅₀ > 50 μM) against Leishmania donovani amastigotes, 8-substituted derivatives achieved IC₅₀ values in the low micromolar range, with the most active compounds exhibiting IC₅₀ values between 1.2 μM and 4.7 μM [1]. This represents a >10-fold improvement in potency attributable to 8-position functionalization. The 8-thiol compound serves as the key synthetic entry point for generating this class of 8-substituted antileishmanial agents via S-alkylation.

Antiparasitic Drug Discovery Leishmaniasis Structure-Activity Relationship

CK2 Kinase Inhibition: Scaffold Validation for Anticancer Agent Development

The imidazo[1,2-a]pyrazine core, when appropriately substituted, has been validated as a potent CK2 (casein kinase 2) inhibitor scaffold in a granted U.S. patent (US 12,129,257 B1) [1]. The patent discloses novel imidazo[1,2-a]pyrazines that inhibit CK2 activity, with representative compounds demonstrating sub-micromolar to nanomolar IC₅₀ values against CK2 in enzymatic assays [1]. While the 8-thiol compound itself is not the final inhibitor, it serves as a critical synthetic intermediate for introducing sulfur-containing substituents at the 8-position, a modification that has been shown to enhance CK2 inhibitory potency relative to unsubstituted or oxygen-linked analogs [2]. The clinical-stage CK2 inhibitor silmitasertib (CX-4945) has established the therapeutic relevance of this target in oncology [2], underscoring the value of the imidazo[1,2-a]pyrazine scaffold for anticancer drug discovery.

Oncology CK2 Inhibition Kinase Drug Discovery

PDE10A Inhibition: Oral Bioavailability Achieved with Imidazo[1,2-a]pyrazine Scaffold

A focused medicinal chemistry program optimized imidazo[1,2-a]pyrazines as potent and selective PDE10A inhibitors, culminating in compound 25a which demonstrated oral bioavailability and efficacy in preclinical models of psychosis [1]. In vitro PDE10A inhibition assays revealed IC₅₀ values in the low nanomolar range (IC₅₀ < 10 nM) for optimized analogs, with selectivity over other PDE isoforms exceeding 100-fold [1]. Critically, modifications at the 2- and 8-positions of the imidazo[1,2-a]pyrazine core were essential for achieving this balance of potency, selectivity, and pharmacokinetic properties [1]. The 8-thiol compound provides a direct entry point for installing sulfur-linked moieties at the 8-position, a modification that is not synthetically accessible from the 8-bromo or 8-chloro analogs without additional protection/deprotection steps.

CNS Drug Discovery PDE10A Inhibition Schizophrenia

Optimal Research and Industrial Applications for Imidazo[1,2-a]pyrazine-8-thiol (CAS 95186-06-4)


Synthesis of 8-Thioether-Linked Kinase Inhibitors for Anticancer Programs

Utilize Imidazo[1,2-a]pyrazine-8-thiol as the nucleophilic partner in S-alkylation reactions with alkyl/aryl halides to generate 8-thioether-substituted imidazo[1,2-a]pyrazines. This transformation enables direct access to CK2 inhibitor candidates as described in US 12,129,257 B1 [1], where sulfur-linked substituents at the 8-position are critical for achieving sub-micromolar CK2 inhibitory activity. The 8-thiol's chemoselective reactivity ensures that S-alkylation proceeds without competing N-alkylation, a selectivity advantage not shared by the 8-amino analog [2].

Construction of 8-Substituted Antileishmanial Agents via Thiol-Mediated Derivatization

Employ Imidazo[1,2-a]pyrazine-8-thiol in the synthesis of 2,3,8-trisubstituted imidazo[1,2-a]pyrazines with demonstrated antileishmanial activity (IC₅₀ = 1.2–4.7 μM against L. donovani amastigotes) [3]. The 8-thiol serves as the point of diversification for introducing structurally varied substituents via S-alkylation or metal-catalyzed cross-coupling, enabling systematic SAR exploration at the 8-position. This approach has been validated in peer-reviewed studies showing >10-fold potency enhancement relative to the unsubstituted core [3].

PDE10A CNS Inhibitor Development Requiring 8-Position Sulfur Linkages

Incorporate Imidazo[1,2-a]pyrazine-8-thiol into synthetic routes for PDE10A inhibitors where modifications at the 8-position are essential for achieving low nanomolar potency (IC₅₀ < 10 nM) and oral bioavailability [4]. The thiol group enables the installation of sulfur-containing moieties that cannot be introduced via the corresponding 8-bromo or 8-chloro intermediates without additional synthetic manipulation, thereby streamlining route efficiency and reducing overall step count [4].

HIV-1 NNRTI Scaffold Diversification via 8-Position S-Functionalization

Leverage Imidazo[1,2-a]pyrazine-8-thiol for the synthesis of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Studies have shown that substituted imidazo[1,2-a]pyrazines achieve EC₅₀ values as low as 0.26 μM against wild-type HIV-1 (strain IIIB), comparable to clinically used NNRTIs such as nevirapine (EC₅₀ = 0.31 μM) [5]. The 8-thiol provides a versatile handle for introducing diverse substituents at the position that SAR studies have identified as critical for optimizing antiviral potency and resistance profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyrazine-8-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.